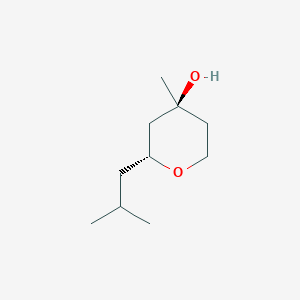
4-aminobenzoate;benzyl-dimethyl-octadecylazanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-aminobenzoate;benzyl-dimethyl-octadecylazanium is a chemical compound with the CAS number 69112-87-4 . This compound is known for its unique structure, which includes a benzyl group, a dimethyl group, and an octadecyl group attached to an azanium ion. It is often used in various scientific research applications due to its distinctive properties.
Vorbereitungsmethoden
The synthesis of 4-aminobenzoate;benzyl-dimethyl-octadecylazanium typically involves a multi-step process. The starting materials often include 4-aminobenzoic acid and benzyl-dimethyl-octadecylamine. The synthetic route generally involves the following steps :
Esterification: The reaction of the resulting compound with 4-aminobenzoic acid to form the ester.
Alkylation: Further alkylation to introduce the dimethyl groups.
These reactions are carried out under mild conditions to ensure high yields and purity of the final product.
Analyse Chemischer Reaktionen
4-aminobenzoate;benzyl-dimethyl-octadecylazanium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-aminobenzoate;benzyl-dimethyl-octadecylazanium has a wide range of applications in scientific research :
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It has been studied for its potential antimicrobial and cytotoxic properties.
Medicine: Research has explored its use as a local anesthetic and its potential in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of other compounds.
Wirkmechanismus
The mechanism of action of 4-aminobenzoate;benzyl-dimethyl-octadecylazanium involves its interaction with specific molecular targets and pathways . For instance, in its role as a local anesthetic, it binds to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction. This results in a loss of local sensation without affecting consciousness.
Vergleich Mit ähnlichen Verbindungen
4-aminobenzoate;benzyl-dimethyl-octadecylazanium can be compared to other similar compounds such as ethyl 4-(dimethylamino)benzoate . While both compounds share a similar core structure, this compound is unique due to the presence of the octadecyl group, which imparts different physical and chemical properties. Other similar compounds include:
Ethyl 4-(dimethylamino)benzoate: Used as a photoinitiator and in dental materials.
Benzocaine: Commonly used as a local anesthetic.
Procaine: Another local anesthetic with a similar structure.
These comparisons highlight the unique aspects of this compound, particularly its longer alkyl chain, which can influence its solubility and interaction with biological membranes.
Eigenschaften
CAS-Nummer |
69112-87-4 |
|---|---|
Molekularformel |
C34H56N2O2 |
Molekulargewicht |
524.8 g/mol |
IUPAC-Name |
4-aminobenzoate;benzyl-dimethyl-octadecylazanium |
InChI |
InChI=1S/C27H50N.C7H7NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25-28(2,3)26-27-23-20-19-21-24-27;8-6-3-1-5(2-4-6)7(9)10/h19-21,23-24H,4-18,22,25-26H2,1-3H3;1-4H,8H2,(H,9,10)/q+1;/p-1 |
InChI-Schlüssel |
GKBFSMWFJMWBTI-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.C1=CC(=CC=C1C(=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


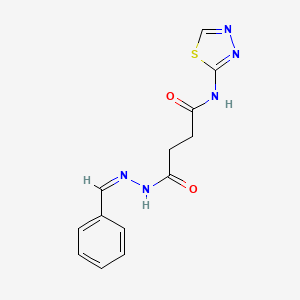

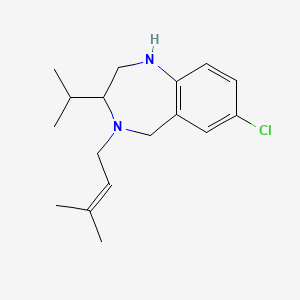
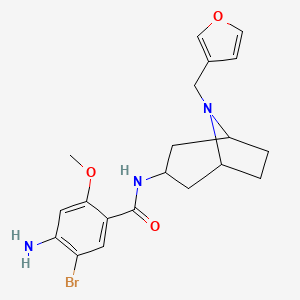
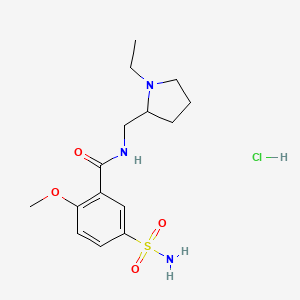
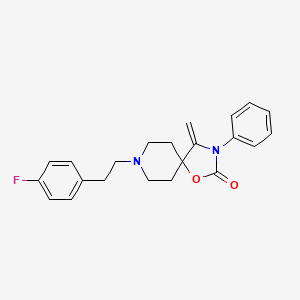

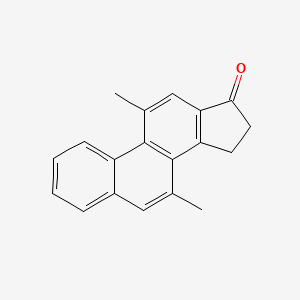
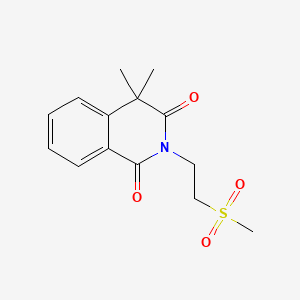
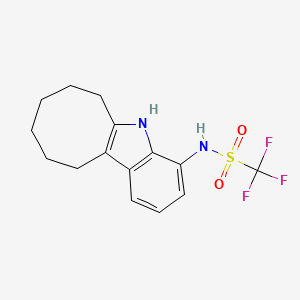
![N'-[4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl]-3,5-dinitrobenzohydrazide](/img/structure/B12752136.png)
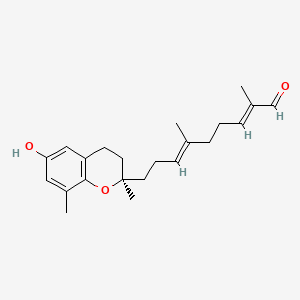
![N-[2-(diethylamino)ethyl]-2-(2,4,6-trimethylphenoxy)acetamide;hydrochloride](/img/structure/B12752142.png)
